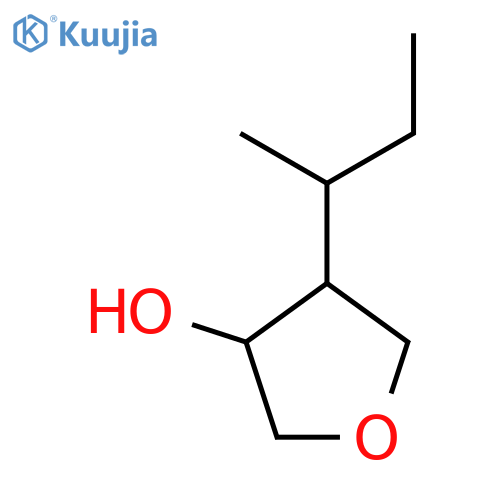

Cas no 2001629-03-2 (4-(butan-2-yl)oxolan-3-ol)

4-(butan-2-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-(butan-2-yl)oxolan-3-ol

- EN300-1624620

- 2001629-03-2

-

- インチ: 1S/C8H16O2/c1-3-6(2)7-4-10-5-8(7)9/h6-9H,3-5H2,1-2H3

- InChIKey: DRYJSDOTQQWNJD-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C1)C(C)CC)O

計算された属性

- せいみつぶんしりょう: 144.115029749g/mol

- どういたいしつりょう: 144.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 29.5Ų

4-(butan-2-yl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1624620-1.0g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-0.5g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 0.5g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-2.5g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 2.5g |

$1903.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-100mg |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 100mg |

$553.0 | 2023-09-22 | ||

| Enamine | EN300-1624620-5.0g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-0.05g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-0.1g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 0.1g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1624620-2500mg |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 2500mg |

$1230.0 | 2023-09-22 | ||

| Enamine | EN300-1624620-50mg |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-1624620-0.25g |

4-(butan-2-yl)oxolan-3-ol |

2001629-03-2 | 0.25g |

$893.0 | 2023-06-04 |

4-(butan-2-yl)oxolan-3-ol 関連文献

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

4-(butan-2-yl)oxolan-3-olに関する追加情報

Comprehensive Analysis of 4-(butan-2-yl)oxolan-3-ol (CAS No. 2001629-03-2): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 4-(butan-2-yl)oxolan-3-ol (CAS No. 2001629-03-2) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, classified as a cyclic ether alcohol, combines the functional groups of an oxolane (tetrahydrofuran) ring and a hydroxyl group, making it a valuable intermediate in pharmaceutical synthesis, fragrance formulation, and material science. Its systematic name, 4-(butan-2-yl)oxolan-3-ol, reflects the presence of a sec-butyl substituent at the 4-position of the oxolane ring, which influences its physicochemical properties.

The growing demand for sustainable solvents and bio-based chemicals has positioned 4-(butan-2-yl)oxolan-3-ol as a candidate for green chemistry applications. Researchers are exploring its potential as a low-toxicity alternative to traditional polar aprotic solvents, aligning with global trends like REACH compliance and circular economy initiatives. Its moderate polarity and hydrogen-bonding capacity make it suitable for reactions requiring controlled solvation, such as Grignard reactions or polymerizations.

From a synthetic perspective, CAS 2001629-03-2 exhibits intriguing stereochemistry. The chiral center at the 3-position of the oxolane ring opens avenues for asymmetric synthesis, particularly in the production of optically active pharmaceuticals. Recent studies highlight its role in constructing heterocyclic scaffolds for drug candidates targeting CNS disorders and metabolic diseases, addressing trending healthcare challenges like neurodegeneration and diabetes management.

In the fragrance industry, the compound's balanced lipophilicity and volatility profile contribute to its use as a fixative agent in premium perfumes. Its structural similarity to natural furanoids found in essential oils allows for biomimetic formulations, responding to consumer demand for clean-label scents. Analytical techniques like GC-MS and NMR spectroscopy confirm its stability under various pH conditions, a critical factor for cosmetic preservation systems.

Material scientists are investigating 4-(butan-2-yl)oxolan-3-ol as a monomer precursor for functional polymers. The hydroxyl group enables crosslinking reactions with diisocyanates to form polyurethane networks, while the oxolane ring may impart flexibility to polymer backbones. Such applications align with searches for high-performance elastomers and biodegradable plastics, particularly in 3D printing materials and medical device coatings.

Quality control of CAS 2001629-03-2 requires stringent monitoring of isomeric purity and residual solvents. Advanced chromatographic methods like HPLC-DAD and chiral separation techniques ensure batch-to-batch consistency, addressing pharmaceutical industry concerns about genotoxic impurities. The compound's storage stability under nitrogen atmosphere has been validated through accelerated aging studies, a frequent query among formulation chemists.

Environmental fate studies indicate that 4-(butan-2-yl)oxolan-3-ol undergoes aerobic biodegradation in standard OECD 301 tests, scoring favorably in ecological risk assessments. This data supports its inclusion in green chemistry metrics calculations, a hot topic in ESG reporting for chemical manufacturers. Computational modeling predicts low bioaccumulation potential, further enhancing its sustainability profile.

The commercial availability of 4-(butan-2-yl)oxolan-3-ol through specialty chemical suppliers has expanded in response to custom synthesis demands. Current market analyses suggest growing adoption in APAC pharmaceutical hubs, particularly for generic drug formulations. Its cost-performance ratio compared to similar oxygenated heterocycles makes it attractive for process optimization in API manufacturing.

Future research directions may explore its catalytic applications in transfer hydrogenation or as a ligand modifier in transition metal complexes. The compound's chemo-enzymatic derivatization potential also remains underexplored, particularly for creating chiral auxiliaries in asymmetric catalysis—a field experiencing exponential growth according to recent scientific literature analyses.

2001629-03-2 (4-(butan-2-yl)oxolan-3-ol) 関連製品

- 1358805-28-3(2-{1-3-(trifluoromethyl)phenylcyclobutyl}acetic acid)

- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)

- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)

- 2138192-57-9(7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid)

- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)

- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)

- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)

- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)